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molecular formula C16H22O4 B8316062 [3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester

Cat. No. B8316062
M. Wt: 278.34 g/mol
InChI Key: YLBDXCIGJGFNTL-UHFFFAOYSA-N
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [3-(2-methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester (268 mg, 0.96 mmol) in TFA (3.89 mL) was stirred for 45 min at rt. The solvent was removed under reduced pressure and the residue was partitioned between CH2Cl2 (25 mL) and 1N NaOH (10 mL). The layers were separated and the aq. layer was acidified with 1N HCl and extracted twice with CH2Cl2 (25 mL). The combined org. layers were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a white solid. LC-MS-conditions 02: tR=0.73 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.89 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.C([O:7][C:8](=[O:22])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]2([CH3:21])OCC[O:17]2)[CH:11]=1)(C)(C)C>C(O)(C(F)(F)F)=O>[C:16]([C:12]1[CH:11]=[C:10]([CH2:9][C:8]([OH:22])=[O:7])[CH:15]=[CH:14][CH:13]=1)(=[O:17])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
268 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CC1=CC(=CC=C1)C1(OCCO1)C)=O
Name
Quantity
3.89 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2 (25 mL) and 1N NaOH (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2 (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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